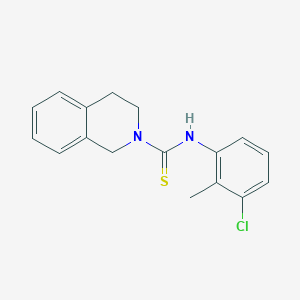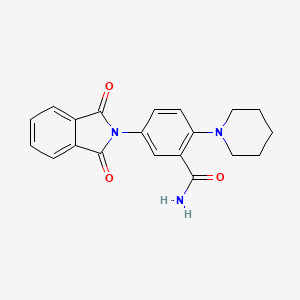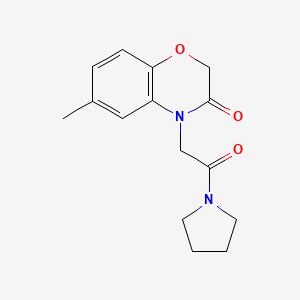
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the isoquinoline family and is known for its unique properties and structure. In
Mecanismo De Acción
The mechanism of action of N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, it has been proposed that this compound may work by modulating the activity of certain neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been shown to have several biochemical and physiological effects. In terms of its anticancer activity, this compound has been demonstrated to induce apoptosis (programmed cell death) in cancer cells, inhibit cell cycle progression, and reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In terms of its neuroprotective effects, this compound has been shown to reduce oxidative stress and inflammation in the brain, as well as improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide in lab experiments is its potent anticancer and neuroprotective activity. This compound has shown promising results in various preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide. One potential direction is to further investigate the mechanism of action of this compound, particularly in terms of its neuroprotective effects. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in various experimental settings. Finally, there is a need for clinical trials to determine the safety and efficacy of this compound as a potential therapeutic agent for cancer and neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide involves the reaction of 3-chloro-2-methylbenzaldehyde with ammonium thiocyanate in the presence of a base. The resulting product is then reacted with cyclohexanone to yield the final product. The synthesis of this compound is relatively straightforward and can be achieved through a series of simple steps.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-methylphenyl)-3,4-dihydro-2(1H)-isoquinolinecarbothioamide has been used in various scientific research applications, including cancer research and neuroscience. This compound has been shown to have potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, it has been demonstrated to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3,4-dihydro-1H-isoquinoline-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2S/c1-12-15(18)7-4-8-16(12)19-17(21)20-10-9-13-5-2-3-6-14(13)11-20/h2-8H,9-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWZHPOUDHVWPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({N-(3-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5774045.png)


![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)

![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-thienylmethyl)piperazine](/img/structure/B5774139.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5774147.png)